molecular formula C13H20O2 B091780 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol CAS No. 17092-94-3

1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol

Cat. No. B091780
CAS RN: 17092-94-3
M. Wt: 208.3 g/mol
InChI Key: MGXXOIZXJCPUJG-UHFFFAOYSA-N
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Description

The compound “1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol” is also known as 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, ®- . It has a molecular formula of C11H16O2 and a molecular weight of 180.2435 .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It’s a stereoisomer of 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H16O2 and a molecular weight of 180.2435 . Unfortunately, the density, boiling point, and melting point are not available .

Scientific Research Applications

Enantioselectivity in Aromatase Inhibition

Research has shown that certain benzofuran derivatives, such as 1-[(benzofuran-2-yl)-4-chlorophenylmethyl]imidazole, exhibit low enantioselectivity as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis. This study, although not directly on 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol, provides insights into the potential applications of similar compounds in medicinal chemistry (Khodarahmi et al., 1998).

Synthesis and Antimitotic Activity

A study on benzofuran linked tetralones, synthesized through a Claisen-Schmidt condensation reaction, highlights the potential antimitotic activity of benzofuran derivatives. This again suggests possible applications in developing treatments targeting cell division in cancer therapy (Umesha et al., 2018).

Dielectric and Thermal Properties

The dielectric and thermal properties of methacrylate polymers bearing benzofuran derivatives, such as 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one, have been studied. These properties are crucial for applications in materials science, particularly in the development of polymers with specific thermal and electrical characteristics (Çelik & Coskun, 2018).

Kinetic Resolution in Chemistry

The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols through lipase-catalyzed enantiomer selective reactions demonstrates the utility of these compounds in enantiopure form, an important aspect in the synthesis of pharmaceuticals and other bioactive molecules (Paizs et al., 2003).

Isolation of Bioactive Compounds

Research on Leontopodium alpinum and L. leontopodioides led to the isolation of new compounds including a benzofuran derivative. Such studies are pivotal in discovering new bioactive compounds with potential therapeutic applications (Dobner et al., 2003).

properties

IUPAC Name

1-(4,4,7a-trimethyl-2,5-dihydro-1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-9(14)10-8-11-12(2,3)6-5-7-13(11,4)15-10/h5,7-10,14H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXXOIZXJCPUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C=C2C(CC=CC2(O1)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574137, DTXSID901183024
Record name 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,7a-Tetrahydro-α,4,4,7a-tetramethyl-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol

CAS RN

83709-83-5, 17092-94-3
Record name 2,4,5,7a-Tetrahydro-α,4,4,7a-tetramethyl-2-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83709-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,7a-Tetrahydro-α,4,4,7a-tetramethyl-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Reactant of Route 2
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Reactant of Route 3
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Reactant of Route 4
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Reactant of Route 5
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol
Reactant of Route 6
1-(4,4,7a-Trimethyl-2,4,5,7a-tetrahydro-1-benzofuran-2-yl)ethan-1-ol

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